![molecular formula C21H20N4O3S B10881782 (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10881782.png)

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

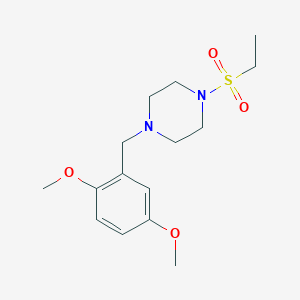

Die Verbindung (4Z)-2-(1,3-Benzothiazol-2-yl)-4-{1-[(2-Hydroxyethyl)amino]ethylidene}-5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-on ist ein komplexes organisches Molekül, das einen Benzothiazolring, einen Pyrazolon-Kern und eine Methoxyphenylgruppe aufweist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ausgangsstoffe: Die Synthese beginnt typischerweise mit kommerziell erhältlichen Ausgangsstoffen wie 2-Aminobenzothiazol, 4-Methoxybenzaldehyd und Ethylacetoacetat.

Schrittweise Synthese:

Reaktionsbedingungen: Die Reaktionen werden typischerweise in Lösungsmitteln wie Ethanol oder Methanol durchgeführt, mit Katalysatoren wie Piperidin oder Natriumethoxid unter Rückflussbedingungen.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden können ähnliche Synthesewege umfassen, werden aber für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierten Syntheseplattformen und skalierbaren Reinigungstechniken wie Kristallisation und Chromatographie.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Hydroxyethylaminogruppe, was zur Bildung entsprechender Ketone oder Aldehyde führt.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe im Pyrazolonring angreifen und sie in einen Alkohol umwandeln.

Substitution: Die Benzothiazol- und Methoxyphenylgruppen können an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) in sauren Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄).

Substitution: Halogenierungsmittel wie Brom (Br₂) oder Chlorierungsmittel wie Thionylchlorid (SOCl₂).

Hauptprodukte

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von Alkoholen.

Substitution: Halogenierte Derivate der ursprünglichen Verbindung.

Wissenschaftliche Forschungsanwendungen

Chemie

Katalyse: Die Verbindung kann als Ligand in der Koordinationschemie fungieren und Komplexe mit Übergangsmetallen bilden, die in der Katalyse nützlich sind.

Organische Synthese: Sie dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.

Biologie

Antibakterielle Aktivität: Die Verbindung hat sich als potenzieller antimikrobieller Wirkstoff erwiesen, der das Wachstum verschiedener Bakterien- und Pilzstämme hemmt.

Enzymhemmung: Sie kann als Inhibitor für bestimmte Enzyme wirken, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.

Medizin

Entzündungshemmend: Die Verbindung zeigt entzündungshemmende Eigenschaften, was sie zu einem potenziellen Kandidaten für die Behandlung von Entzündungskrankheiten macht.

Krebshemmend: Vorläufige Studien deuten darauf hin, dass sie möglicherweise krebshemmende Aktivität hat und die Proliferation von Krebszellen hemmt.

Industrie

Farb- und Pigmentproduktion: Die Verbindung kann aufgrund ihrer chromophoren Eigenschaften bei der Synthese von Farbstoffen und Pigmenten verwendet werden.

Materialwissenschaft: Sie wird bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften eingesetzt.

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkungen durch verschiedene Mechanismen, abhängig von der Anwendung:

Antibakterielle Aktivität: Sie stört die Integrität der Zellmembran von Mikroben, was zu Zelllyse führt.

Enzymhemmung: Sie bindet an die aktive Stelle von Enzymen und verhindert die Bindung des Substrats und die anschließende katalytische Aktivität.

Entzündungshemmend: Sie hemmt die Produktion von proinflammatorischen Zytokinen und Mediatoren.

Krebshemmend: Sie induziert Apoptose in Krebszellen, indem sie Caspase-Pfade aktiviert und Zellproliferationssignale hemmt.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamino group, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the carbonyl group in the pyrazolone ring, converting it to an alcohol.

Substitution: The benzothiazole and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a candidate for drug development.

Medicine

Anti-inflammatory: The compound exhibits anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.

Anticancer: Preliminary studies suggest that it may have anticancer activity, inhibiting the proliferation of cancer cells.

Industry

Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

Material Science: It is used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The compound exerts its effects through various mechanisms, depending on the application:

Antimicrobial Activity: It disrupts the cell membrane integrity of microbes, leading to cell lysis.

Enzyme Inhibition: It binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators.

Anticancer: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(4Z)-2-(1,3-Benzothiazol-2-yl)-4-{1-[(2-Hydroxyethyl)amino]ethylidene}-5-Phenyl-2,4-dihydro-3H-pyrazol-3-on: Ähnliche Struktur, jedoch ohne die Methoxygruppe.

(4Z)-2-(1,3-Benzothiazol-2-yl)-4-{1-[(2-Hydroxyethyl)amino]ethylidene}-5-(4-Chlorphenyl)-2,4-dihydro-3H-pyrazol-3-on: Ähnliche Struktur, jedoch mit einer Chlorogruppe anstelle einer Methoxygruppe.

Einzigartigkeit

Das Vorhandensein der Methoxygruppe in (4Z)-2-(1,3-Benzothiazol-2-yl)-4-{1-[(2-Hydroxyethyl)amino]ethylidene}-5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-on verstärkt ihre elektronischen Eigenschaften und möglicherweise ihre biologische Aktivität, was sie im Vergleich zu ihren Analogen einzigartig macht.

Die einzigartige Struktur und die vielfältige Reaktivität dieser Verbindung machen sie zu einem wertvollen Molekül für verschiedene wissenschaftliche und industrielle Anwendungen.

Eigenschaften

Molekularformel |

C21H20N4O3S |

|---|---|

Molekulargewicht |

408.5 g/mol |

IUPAC-Name |

2-(1,3-benzothiazol-2-yl)-4-[N-(2-hydroxyethyl)-C-methylcarbonimidoyl]-5-(4-methoxyphenyl)-1H-pyrazol-3-one |

InChI |

InChI=1S/C21H20N4O3S/c1-13(22-11-12-26)18-19(14-7-9-15(28-2)10-8-14)24-25(20(18)27)21-23-16-5-3-4-6-17(16)29-21/h3-10,24,26H,11-12H2,1-2H3 |

InChI-Schlüssel |

XZOXOGOIVFSSGQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=NCCO)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C4=CC=C(C=C4)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10881706.png)

![7-benzyl-2-(2-bromophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10881714.png)

![N~1~-{1-[(2-Benzoylhydrazino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B10881726.png)

![2-{[(1E)-1-phenylpentylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10881730.png)

![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-fluorobenzohydrazide](/img/structure/B10881736.png)

![7-benzyl-8-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10881761.png)

![7-benzyl-8-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10881766.png)

![1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B10881772.png)

![2-(2-Bromo-6-ethoxy-4-{[(3-morpholinopropyl)amino]methyl}phenoxy)acetamide](/img/structure/B10881775.png)

![4-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B10881780.png)